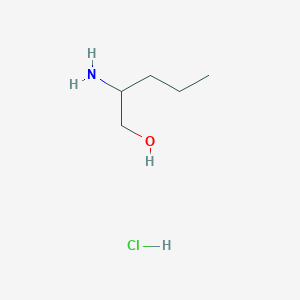

2-Amino-1-pentanol hydrochloride

Description

Significance of Amino Alcohols as Bifunctional Molecules in Organic Synthesis

Amino alcohols are a class of organic compounds that contain both an amine and an alcohol functional group. This dual functionality makes them exceptionally useful building blocks in organic synthesis. rsc.org The presence of both a nucleophilic amino group and a hydroxyl group, which can also act as a nucleophile or be converted into a good leaving group, allows for a wide range of chemical transformations. These transformations can lead to the formation of more complex molecules with diverse applications.

The strategic importance of amino alcohols is evident in their widespread use as precursors for pharmaceuticals, agrochemicals, and as chiral auxiliaries and ligands in asymmetric catalysis. rsc.org Their ability to form intramolecular hydrogen bonds can influence their conformation and reactivity, a feature that is often exploited in stereoselective synthesis.

Overview of 2-Amino-1-pentanol Hydrochloride's Role in Advanced Synthetic Chemistry

This compound, with the chemical formula C₅H₁₄ClNO, is a white crystalline solid that is soluble in water. mdpi.com It is the hydrochloride salt of 2-amino-1-pentanol, a chiral compound that exists as two enantiomers: (R)-(-)-2-amino-1-pentanol and (S)-(+)-2-amino-1-pentanol. The hydrochloride salt is a convenient and stable form for storage and handling, and it can be easily converted to the free amino alcohol for use in synthesis.

In advanced synthetic chemistry, this compound is primarily utilized as a source for its chiral enantiomers. These enantiopure amino alcohols are valuable chiral building blocks and are frequently employed as chiral auxiliaries or as precursors for chiral ligands in asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which it is removed. nih.gov The use of chiral ligands in metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched products.

For instance, (S)-(+)-2-Amino-1-pentanol has been used as an intermediate in a key synthetic step for the preparation of the antiviral agent telaprevir. rsc.org It has also served as a substrate for the preparation of tricyclic heterocyclic compounds that are potential antagonists of corticotropin-releasing factor-1. nih.gov Similarly, (R)-(-)-2-Amino-1-pentanol is a versatile chiral building block used in the synthesis of various biologically active molecules. nih.gov

Scope and Objectives of Current Research Perspectives

Current research involving 2-Amino-1-pentanol and its derivatives continues to focus on expanding their utility in asymmetric synthesis and catalysis. The development of new chiral ligands derived from these amino alcohols is an active area of investigation, with the goal of achieving higher levels of enantioselectivity in a broader range of chemical transformations.

A significant objective is the design of more efficient and selective catalytic systems for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. Researchers are exploring the use of metal complexes incorporating ligands derived from 2-amino-1-pentanol to catalyze various asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4146-05-8 | mdpi.com |

| Molecular Formula | C₅H₁₄ClNO | mdpi.com |

| Molecular Weight | 139.62 g/mol | mdpi.com |

| Appearance | White crystalline solid | |

| Melting Point | 90.5-91.5 °C | mdpi.com |

| Solubility | Soluble in water |

Interactive Data Table: Applications of 2-Amino-1-pentanol Enantiomers in Synthesis

| Enantiomer | Application | Result | Source |

| (S)-(+)-2-Amino-1-pentanol | Intermediate for Telaprevir Synthesis | Key building block for the antiviral drug. | rsc.org |

| (S)-(+)-2-Amino-1-pentanol | Synthesis of Corticotropin-Releasing Factor-1 (CRF1) Antagonists | Used to prepare tricyclic heterocyclic compounds with high affinity for the CRF1 receptor. | nih.gov |

| (R)-(-)-2-Amino-1-pentanol | Chiral Building Block | Utilized in the synthesis of various biologically active molecules. | nih.gov |

| (S)-(+)-2-Amino-1-pentanol | Precursor for Chiral Oxazoline Ligands | Used to synthesize ligands for asymmetric catalysis. |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H14ClNO |

|---|---|

Molecular Weight |

139.62 g/mol |

IUPAC Name |

2-aminopentan-1-ol;hydrochloride |

InChI |

InChI=1S/C5H13NO.ClH/c1-2-3-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H |

InChI Key |

HHOPGOUAQOFPMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CO)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 Pentanol and Its Hydrochloride Salt

Direct Synthesis Approaches

Direct synthesis methods provide a straightforward pathway to produce 2-amino-1-pentanol, often involving the reduction of a carbonyl or related functional group in the presence of an amine source.

Reductive Amination Strategies for Amino Alcohol Formation

Reductive amination is a prominent method for synthesizing amines, including amino alcohols. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.org This one-pot reaction is valued in green chemistry for its efficiency and often mild reaction conditions. wikipedia.orgnih.gov

The synthesis of 1,2-amino alcohols can be achieved through the reductive amination of α-hydroxy ketones. fkit.hr This process typically involves a two-stage reaction where the α-hydroxy carbonyl compound first reacts with an amination agent to create a reaction adduct. This adduct is subsequently reduced by hydrogen in the presence of a hydrogenation catalyst to form the α-amino alcohol. fkit.hr For instance, the reductive amination of 1-hydroxy-2-propanone (acetol) with ammonia (B1221849) over nickel or copper catalysts has been studied to produce 2-aminopropanol. fkit.hr This reaction is generally carried out in the gaseous phase under conditions of total acetol conversion. fkit.hr

Another approach involves the use of α-hydroxy aldehydes. A highly stereocontrolled, one-step synthesis of anti-β-amino alcohols can be achieved from organoboronic acids, amines, and α-hydroxy aldehydes. acs.org Furthermore, the oxoammonium oxidation of various optically active α-amino and α-alkoxy alcohols can yield the corresponding aldehydes in good yield and with high enantiomeric purity, which can then potentially be used in subsequent reductive amination reactions. capes.gov.br

Table 1: Reductive Amination from α-Hydroxy Ketones and Aldehydes

| Starting Material | Reagents/Catalyst | Product | Key Findings |

|---|---|---|---|

| 1-Hydroxy-2-propanone (acetol) | Ammonia, Nickel or Copper catalyst | 2-Aminopropanol | Highest selectivity of ~45% achieved with a nickel catalyst. fkit.hr |

| α-Hydroxy aldehydes | Organoboronic acids, Amines | anti-β-Amino alcohols | Highly stereocontrolled one-step synthesis. acs.org |

| α-Amino and α-alkoxy alcohols | TEMPO | α-Amino and α-alkoxy aldehydes | Good yield and high enantiomeric purity. capes.gov.br |

A process for producing 2-amino-1-butanol involves reacting 1-butene (B85601) with chlorine and a nitrile compound, such as acetonitrile, propionitrile, or benzonitrile. The resulting product is then hydrolyzed to yield 2-amino-1-butanol. google.com

The reduction of α-hydroxy oximes presents another viable route to 1,2-amino alcohols. For example, the reduction of cyclic α-hydroxyketoximes with borane (B79455) provides a high-yielding and stereoselective method for producing cis-1,2-amino alcohols. nih.gov This method is noted for its efficiency and broad applicability to a variety of cis-amino alcohols. nih.gov

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods offer an environmentally friendly and highly selective alternative for the synthesis of chiral amino alcohols. nih.govresearchgate.net Enzymes such as transaminases, imine reductases, and dehydrogenases are employed for their ability to catalyze reactions with high enantioselectivity under mild conditions. nih.govfrontiersin.org

Chiral amino alcohols are valuable synthons in the pharmaceutical industry, and their production via biocatalysis is of significant interest. nih.govresearchgate.net Engineered amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases have been successfully used for the one-step asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. nih.govfrontiersin.org For example, an engineered AmDH from Sporosarcina psychrophila (SpAmDH) was used for the asymmetric reductive amination of 1-hydroxy-2-butanone, achieving high enantioselectivity (>99% ee). nih.gov

Transaminases (TAs) are another class of enzymes crucial for the asymmetric synthesis of chiral amines. tdx.catnih.gov They catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine. wiley.com The combination of a transaminase with other enzymes in a cascade reaction can overcome unfavorable equilibrium and enhance product yield. nih.govtdx.cat For instance, coupling a transketolase and a transaminase in a continuous-flow microreactor system has been shown to achieve full conversion in the synthesis of (2S,3R)‐2‐amino‐1,3,4‐butanetriol. nih.gov

Table 2: Enantioselective Biocatalysis for Chiral Amino Alcohols

| Enzyme | Substrate | Product | Key Findings |

|---|---|---|---|

| Engineered Amine Dehydrogenase (SpAmDH) | 1-Hydroxy-2-butanone | (S)-2-amino-1-butanol | High enantioselectivity (>99% ee) and improved catalytic efficiency after mutagenesis. nih.govmdpi.com |

| Transaminase and Transketolase Cascade | Glycolaldehyde and Hydroxypyruvate | (2S,3R)‐2‐amino‐1,3,4‐butanetriol | Full conversion achieved in a continuous-flow microreactor system. nih.gov |

| Amine Dehydrogenases (CfusAmDH, MsmeAmDH) | Pentan-2-one | (S)-2-aminopentane | High enantiomeric excess (>97% ee). frontiersin.org |

Enzymatic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipases are particularly effective for the resolution of chiral 2-amino-1-alcohols and their precursors. acs.orgacs.org The process often involves the enantioselective acylation of the amino alcohol, where one enantiomer is preferentially acylated, allowing for the separation of the two enantiomers. acs.orgresearchgate.net

For example, lipase-catalyzed resolution of racemic 2-amino-1-alkanols can be achieved by the enzymatic hydrolysis of their N-acyl derivatives. googleapis.com In one study, racemic 2-amino-N-ethoxycarbonyl-1-butanol acetate (B1210297) was hydrolyzed using pancreatin, leading to the separation of the enantiomers. googleapis.com Lipases such as those from Pseudomonas cepacia have also been shown to be effective in the resolution of amino alcohol precursors. mdpi.com

Kinetic resolution using lipases can provide both enantiomers with high enantiomeric excess. researchgate.net The choice of lipase, solvent, and acyl donor are critical factors in optimizing the enantioselectivity of the resolution process. jocpr.com

Synthesis from Biomass-Derived Precursors

The utilization of renewable resources for chemical synthesis is a growing area of interest. Biomass-derived molecules, such as furfural (B47365) and dihydropyran, serve as valuable starting materials for the production of 2-amino-1-pentanol.

Furfural, a platform chemical derived from lignocellulosic biomass, can be converted to 2-amino-1-pentanol through multi-step reaction sequences. One approach involves the hydrogenation of furfural to furfuryl alcohol, followed by hydrogenolysis to yield 1,2-pentanediol. acs.org While not a direct route to the amino alcohol, this demonstrates the conversion of the furan (B31954) ring to a linear C5 backbone. A more direct, albeit multi-step, synthesis involves the conversion of furfural to furfuronitrile, which is then hydrogenated to furfurylamine (B118560). Subsequent hydrogenolysis of furfurylamine can yield 5-amino-1-pentanol (B144490). patsnap.com Another pathway involves the conversion of furfural to 2-methyltetrahydrofuran, which can then be converted to pentanol (B124592) acetate. nih.gov Additionally, single-step catalytic conversion of furfural to 2-pentanol (B3026449) has been demonstrated. rsc.org These pentanol derivatives can potentially be converted to 2-amino-1-pentanol through further functional group transformations.

A notable three-step cascade reaction starts with the reaction of furfural with an ionic liquid type hydroxylamine (B1172632) salt to synthesize furfuryl nitrile. This is followed by the hydrogenation of furfuryl nitrile to prepare furfuryl amine, and finally, the hydrogenolysis of furfuryl amine to produce 5-amino-1-pentanol. patsnap.com A two-step method has also been developed that combines the hydrogenation of furfuryl nitrile and the hydrogenolysis of furfuryl amine into a single step. patsnap.com

| Starting Material | Key Intermediates | Final Product (or related) | Catalyst/Reagents | Reference |

| Furfural | Furfuryl alcohol | 1,2-Pentanediol | Rh/OMS-2 | acs.org |

| Furfural | Furfuronitrile, Furfurylamine | 5-Amino-1-pentanol | Ionic liquid, Ru/g-C3N4 | patsnap.com |

| Furfural | 2-Methyltetrahydrofuran | Pentanol acetate | Pd/C, Sc(OTf)3 | nih.gov |

| Furfural | - | 2-Pentanol | Co-Cu/Al2O3 | rsc.org |

Dihydropyran, which can be derived from the complete hydrogenation of furfural to tetrahydrofurfuryl alcohol followed by ring expansion, serves as a precursor for 5-amino-1-pentanol. wikipedia.org The synthesis involves a reductive amination of dihydropyran with ammonia, which proceeds via ring opening. wikipedia.org A continuous process using a nickel-hydrotalcite catalyst can achieve product yields of up to 85%. wikipedia.org

Alternatively, the hemiacetal 2-hydroxytetrahydropyran, formed from the acid-catalyzed hydration of dihydropyran, can be converted to 5-amino-1-pentanol. This is achieved through reductive amidation with ammonia and hydrogen, which involves the elimination of water. wikipedia.org A method using a supported heterogeneous catalyst containing Ni and/or Co in a reducing atmosphere has been reported to yield up to 93% of 5-amino-1-pentanol from 3,4-dihydro-2H-pyran through a two-step process of hydration and reductive amination under mild conditions. google.com Research has shown that Ni–Mg3AlOx catalysts derived from hydrotalcite precursors are particularly active and selective for the reductive amination of 2-hydroxytetrahydropyran. acs.org

| Starting Material | Reaction Type | Catalyst | Yield | Reference |

| Dihydropyran | Reductive amination | Nickel-hydrotalcite | up to 85% | wikipedia.org |

| 3,4-Dihydro-2H-pyran | Hydration, Reductive amination | Ni and/or Co supported catalyst | up to 93% | google.com |

| 2-Hydroxytetrahydropyran | Reductive amination | Ni–Mg3AlOx | - | acs.org |

Indirect Synthetic Pathways and Derivatization

Indirect methods, often involving the transformation of functional groups in precursor molecules, provide alternative routes to 2-amino-1-pentanol and its derivatives.

Hydrolysis of Acetamide (B32628) Intermediates

A common strategy in amine synthesis involves the protection of the amino group, often as an amide, followed by deprotection. In the context of amino alcohol synthesis, this can involve the hydrolysis of an acetamide intermediate. For instance, a process for producing 2-amino-1-butanol involves reacting 1-butene with chlorine and a nitrile compound, followed by hydrolysis of the resulting product to yield the amino alcohol. google.com This principle can be extended to the synthesis of 2-amino-1-pentanol, where a suitable C5 precursor is functionalized and subsequently hydrolyzed. The final step in such a sequence would involve the hydrolysis of an N-acetyl-2-amino-1-pentanol intermediate to afford 2-amino-1-pentanol.

Stereoselective Conversions via Chiral Auxiliaries

The synthesis of specific stereoisomers of 2-amino-1-pentanol, such as (R)-(-)-2-amino-1-pentanol and (S)-(+)-2-amino-1-pentanol, requires stereoselective methods. sigmaaldrich.comsigmaaldrich.com Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product. numberanalytics.com

This strategy is widely used in the asymmetric synthesis of amino alcohols. nih.govdiva-portal.org For example, the addition of nucleophiles to chiral imines, formed from the condensation of an aldehyde with a chiral amine, is a common method for synthesizing chiral α-aminophosphonates, which are analogues of amino acids. nih.gov A similar approach can be employed for 2-amino-1-pentanol by using a chiral auxiliary to control the stereochemistry at the C2 position during the introduction of the amino group or the formation of the carbon backbone. The effectiveness of a chiral auxiliary is dependent on factors like steric hindrance and electronic effects. numberanalytics.com

Formation and Stabilization of the Hydrochloride Salt

2-Amino-1-pentanol is a basic compound due to the presence of the primary amino group. To improve its stability, handling, and solubility characteristics, it is often converted into a salt. The most common salt form is the hydrochloride.

The formation of 2-amino-1-pentanol hydrochloride is a straightforward acid-base reaction. It is typically achieved by treating a solution of 2-amino-1-pentanol with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H+) from the hydrochloric acid, forming an ammonium (B1175870) salt. The resulting product is a crystalline solid that is generally more stable and less hygroscopic than the free base.

For example, in a related synthesis of 2-amino-1-butanol, after hydrolysis of the intermediate, the product is recovered as the hydrochloride salt before being converted to the free base. google.com This highlights the common practice of isolating and purifying amino alcohols as their hydrochloride salts.

Acid-Base Reaction for Hydrochloride Formation

The formation of this compound from its free base, 2-Amino-1-pentanol, is a classic acid-base neutralization reaction. In this process, the basic amino group (-NH₂) on the 2-Amino-1-pentanol molecule reacts with a strong acid, typically hydrogen chloride (HCl).

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it a Lewis base. This allows it to accept a proton (H⁺) from hydrogen chloride. The reaction involves the protonation of the amino group to form an ammonium cation (-NH₃⁺), which then associates with the chloride anion (Cl⁻) through ionic bonding to yield the hydrochloride salt.

This reaction is typically carried out in a suitable organic solvent. For analogous compounds like 2-amino-1-cyclopentanol, solvents such as 2-propanol or a mixture of 2-propanol and toluene (B28343) have been documented for the reaction with hydrogen chloride to produce the corresponding hydrochloride salt. google.com The choice of solvent is crucial as it must dissolve the starting material and facilitate the precipitation of the resulting salt, which is often less soluble in organic solvents than its free base form.

The general chemical equation for this reaction is:

CH₃(CH₂)₂CH(NH₂)CH₂OH + HCl → [CH₃(CH₂)₂CH(NH₃)CH₂OH]⁺Cl⁻

This conversion is a straightforward and high-yielding process fundamental to the purification and handling of aminols in research and synthetic applications.

Influence on Compound Handling and Isolation for Research Applications

The conversion of 2-Amino-1-pentanol into its hydrochloride salt significantly alters its physicochemical properties, which has a profound influence on its handling, storage, and isolation in a research setting. The primary advantage of forming the salt is the transformation of a low-melting, potentially oily compound into a more stable, crystalline solid.

One of the main challenges with the free base form of 2-Amino-1-pentanol is its low melting point, which is in the range of 44-48 °C. sigmaaldrich.comsigmaaldrich.com This means that at or slightly above standard room temperature, the compound can exist as a liquid or a waxy solid, making it more difficult to handle, weigh accurately, and store long-term. In contrast, the hydrochloride salt is typically a stable, non-hygroscopic, crystalline solid with a higher melting point, simplifying these laboratory operations. achemblock.com

Furthermore, the salt form often enhances the stability of the compound. The free amino group can be susceptible to slow oxidation or reaction with atmospheric carbon dioxide over time. By protonating the amine to form the ammonium salt, its nucleophilicity and reactivity are significantly reduced, leading to a longer shelf-life.

In the context of isolation and purification, the difference in solubility between the free base and the hydrochloride salt is exploited. The hydrochloride salt is generally insoluble in many non-polar organic solvents where the free base is soluble. This allows for the selective precipitation of the hydrochloride salt from a reaction mixture or crude product by treating the solution with HCl (either as a gas or a solution in an organic solvent like ether or dioxane). This precipitation provides an effective method for purification, separating the desired amine from non-basic impurities.

The table below summarizes the key property differences that impact handling and isolation.

| Property | 2-Amino-1-pentanol (Free Base) | This compound | Influence on Handling & Isolation |

| Physical State | Solid with low melting point (44-48 °C) sigmaaldrich.comsigmaaldrich.com | Crystalline Solid achemblock.com | The salt is easier to weigh and handle as a stable solid. |

| Molecular Formula | C₅H₁₃NO sigmaaldrich.com | C₅H₁₄ClNO achemblock.com | The addition of HCl increases the formula weight. |

| Molecular Weight | 103.16 g/mol sigmaaldrich.comsigmaaldrich.com | 139.62 g/mol achemblock.com | Must be accounted for in stoichiometric calculations. |

| Stability | Amine group is reactive/nucleophilic. wikipedia.org | Ammonium ion is less reactive and more stable. | The salt form provides enhanced stability for long-term storage. |

| Solubility | Soluble in various organic solvents. | Generally less soluble in non-polar organic solvents. | Allows for purification via precipitation from organic solvents. |

This conversion to the hydrochloride salt is therefore a critical step in the practical application of 2-Amino-1-pentanol in synthetic chemistry, providing a more stable and manageable form of the compound for research purposes. sigmaaldrich.comsigmaaldrich.com

Catalytic Applications in Organic Transformations

Role as Chiral Ligands in Asymmetric Catalysis

The effectiveness of a chiral ligand is highly dependent on its structural and electronic properties. While 2-amino-1-pentanol possesses the requisite chirality and functional groups, the current body of research does not highlight its use in several major classes of asymmetric reactions.

Enantioselective Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Its enantioselective variant, often facilitated by chiral ligands, is crucial for the synthesis of complex molecules with defined stereochemistry. Boron enolates derived from chiral oxazolidinones, for example, have been shown to react with aldehydes to yield aldol products with high enantioselectivity. scispace.comnih.govscilit.com While various chiral amino alcohols are used to create auxiliaries and ligands for these transformations nih.gov, specific studies detailing the performance of 2-amino-1-pentanol or its derivatives as the primary chiral influence are not prominently featured in the literature.

Stereospecific Epoxide Ring-Opening Reactions

The nucleophilic ring-opening of epoxides is a vital method for producing β-amino alcohols, which are themselves valuable chiral building blocks and pharmaceutical intermediates. rsc.orgnih.gov The regioselectivity and stereospecificity of this reaction can be controlled by chiral catalysts. rsc.org Methods involving pendant sulfamates and sulfamides have also been developed for the precise synthesis of vicinal amino alcohols from epoxides. nih.gov Although the synthesis of chiral 1,2-amino alcohols is a well-established field rroij.comresearchgate.net, there is a lack of specific reports that employ ligands derived from 2-amino-1-pentanol to catalyze these stereospecific ring-opening reactions.

Involvement in Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. Chiral ligands are essential for rendering these reactions asymmetric. Ligands derived from amino acids and their derivatives have been successfully used in palladium-catalyzed reactions such as Suzuki-Miyaura and Mizoroki-Heck couplings. rsc.orghw.ac.uknih.gov Furthermore, Schiff bases derived from amino alcohols can form stable complexes with various transition metals, acting as effective catalysts in reactions like the asymmetric oxidation of sulfides. nih.govrsc.orgresearchgate.net Despite the broad utility of amino acid- and amino alcohol-derived ligands in this area mdpi.commdpi.com, the specific application of 2-amino-1-pentanol as a precursor for ligands in major transition metal-catalyzed coupling reactions is not documented in the reviewed literature.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the molecular-level investigation of 2-Amino-1-pentanol hydrochloride. By interacting with the molecule using various forms of electromagnetic radiation, researchers can piece together its precise structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a complete picture of its atomic connectivity.

In research involving derivatives of this compound, such as in the synthesis of potential therapeutic agents, NMR is used to confirm that the core structure of the amino alcohol remains intact. For example, in a study synthesizing (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol, ¹H NMR spectroscopy in deuterated methanol (B129727) (Methanol-d4) was used for characterization. google.comoapi.int The resulting signals, while shifted due to the appended group, are representative of the protons in the original pentanol (B124592) backbone.

The expected ¹H NMR spectrum of this compound would show distinct signals for each unique proton. The terminal methyl (CH₃) group would appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The protons on the hydroxymethyl (CH₂OH) group would appear as diastereotopic multiplets due to the adjacent chiral center, and the proton on the chiral carbon (CH) would also be a multiplet. The protons of the amine (NH₃⁺) and hydroxyl (OH) groups are often broad and may exchange with deuterium (B1214612) in solvents like D₂O, causing them to disappear from the spectrum.

¹³C NMR provides complementary information, with a distinct peak for each of the five carbon atoms in the pentanol chain, their chemical shifts indicating their local electronic environment.

Table 1: Representative ¹H NMR Spectroscopic Data for a 2-Amino-1-pentanol Derivative Data based on the characterization of (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol TFA salt in Methanol-d4. google.comoapi.int

| Proton Assignment | Chemical Shift (δ) ppm (Multiplicity) | Inferred Structural Information |

| H on C1 (-CH₂OH) | 3.70 - 3.78 (m) | Protons on the carbon bearing the hydroxyl group. |

| H on C2 (-CH(NH)-) | 4.49 - 4.60 (m) | Proton on the chiral carbon attached to the amino group. |

| H on C3 (-CH₂-) | 1.64 - 1.81 (m) | Methylene protons adjacent to the chiral center. |

| H on C4 (-CH₂-) | 1.34 - 1.52 (m) | Methylene protons of the propyl chain. |

| H on C5 (-CH₃) | ~0.95 (t, not reported) | Terminal methyl group protons (inferred). |

Note: 'm' denotes multiplet. The exact chemical shifts and multiplicities for the hydrochloride salt may vary based on solvent and concentration.

Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features.

The spectrum is characterized by a very broad and strong absorption band in the region of 3400-2800 cm⁻¹, which is typical for the overlapping stretching vibrations of the O-H (alcohol) and N-H (ammonium salt) groups. The presence of the ammonium (B1175870) ion (NH₃⁺) also gives rise to bending vibrations around 1600-1500 cm⁻¹. The various C-H stretching vibrations from the propyl chain appear as sharp peaks just below 3000 cm⁻¹. Finally, the C-O stretching vibration of the primary alcohol group is typically observed as a strong peak in the 1050-1100 cm⁻¹ region.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | O-H Stretch | Alcohol (-OH) |

| ~3000-2800 (broad) | N-H Stretch | Ammonium (-NH₃⁺) |

| ~2960, 2870 | C-H Stretch | Alkyl chain (-CH₃, -CH₂-) |

| ~1600, 1500 | N-H Bend | Ammonium (-NH₃⁺) |

| ~1060 | C-O Stretch | Primary Alcohol |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of 2-Amino-1-pentanol and to gain structural clues from its fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺. For the free base, 2-amino-1-pentanol (molecular weight 103.16), this would correspond to a peak at an m/z of approximately 104.1. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. For instance, a derivative of (S)-2-amino-1-pentanol was analyzed by ESI-HRMS to confirm its composition. rsc.org

Under harder ionization conditions, such as electron impact (EI), the molecule fragments in a predictable way. Common fragmentation pathways for amino alcohols include alpha-cleavage, where the bond adjacent to the nitrogen or oxygen atom breaks. For 2-Amino-1-pentanol, this could lead to the loss of a propyl radical to form a fragment ion at m/z 60, or the loss of the CH₂OH group to form a fragment at m/z 72.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is indispensable for separating this compound from any impurities and, crucially, for separating its stereoisomers. As the compound contains a chiral center at the second carbon, it exists as a pair of enantiomers, (R)- and (S)-2-amino-1-pentanol.

Chiral Gas Chromatography (GC) is a powerful method for separating the enantiomers of volatile compounds. Due to the polar nature of the amine and alcohol groups, 2-amino-1-pentanol typically requires derivatization before GC analysis to increase its volatility and improve peak shape. A common derivatization agent is trifluoroacetyl anhydride. nih.gov

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly effective. Research has shown that a Chiraldex G-TA (per-trifluoroacetylated-γ-cyclodextrin) column can successfully resolve the enantiomers of trifluoroacetylated 2-amino-1-pentanol, allowing for the precise determination of enantiomeric purity. nih.gov Another study successfully separated 2-amino-1-pentanol using a custom-synthesized CSP based on cycloinulohexaose. psu.edu

Table 3: Example of Chiral GC Separation Conditions for Derivatized 2-Amino-1-pentanol nih.gov

| Parameter | Condition |

| Column | Chiraldex G-TA |

| Derivatization | Trifluoroacetylation |

| Result | Baseline separation of (R) and (S) enantiomers |

| Application | Determination of enantiomeric excess (>99.99%) |

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers at both analytical and preparative scales. This method does not always require derivatization. The separation is achieved using a column packed with a chiral stationary phase (CSP).

For amino alcohols like 2-amino-1-pentanol, polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are highly effective. Columns like Chiralpak AD-H have been used to quantify the enantiomers of 2-aminopentan-1-ol. The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These complexes have slightly different stabilities, leading to different retention times and thus, separation.

In some cases, derivatization with a chromophoric or fluorophoric tag is performed to enhance detection sensitivity by UV or fluorescence detectors. scispace.com

Ion Chromatography for Complex Mixture Analysis

The fundamental principle involves an ion-exchange mechanism. pickeringlabs.com For the analysis of this compound, which exists as a cation in acidic to neutral solutions, a cation-exchange column is employed. The stationary phase consists of a polymer resin with fixed anionic functional groups. pickeringlabs.com When a sample is introduced, the positively charged 2-aminopentanol cations are retained on the column.

Elution is achieved by passing a liquid mobile phase (eluent) containing competing cations, such as sodium (Na⁺) or lithium (Li⁺) ions, through the column. pickeringlabs.com By carefully controlling the eluent concentration and pH, a separation is effected. The separation can be fine-tuned using either isocratic elution (constant eluent composition) or gradient elution (changing eluent composition), with the latter providing flatter baselines and better resolution for complex samples. pickeringlabs.com

A significant advantage of ion-exchange chromatography is its relative insensitivity to the sample matrix. pickeringlabs.com The strong affinity between the analyte and the ion-exchange sites allows for effective separation from non-ionic or weakly retained matrix components. pickeringlabs.com However, in highly complex samples, such as the analysis of alkanolamines in concrete digests, sample pretreatment may be necessary to prevent column fouling and interference. nih.gov Similarly, when analyzing amino acids and sugars in beverages like wine, pretreatment steps to remove color and interfering substances like ethanol (B145695) are crucial for accurate quantification. nih.gov

Detection of non-chromophoric amino alcohols like 2-Amino-1-pentanol can be accomplished through several methods:

Suppressed Conductivity Detection: This is a common method where the eluent's conductivity is chemically suppressed post-column, allowing for sensitive detection of the analyte ions. thermofisher.com

Pulsed Amperometric Detection (PAD): This technique is highly sensitive for compounds that can be electrochemically oxidized at the surface of a gold or platinum electrode and is particularly useful for analyzing alcohols and carbohydrates. thermofisher.com For enhanced sensitivity in analyzing alkanolamines, amperometry can be a preferred method. nih.gov

Post-Column Derivatization: The analyte can be reacted with a reagent after separation to produce a derivative that is easily detectable. For amino acids and amino alcohols, reaction with ninhydrin (B49086) to form a colored compound detectable by a VIS detector is a standardized and widely used method. news-medical.net

The table below summarizes the key methodological aspects for analyzing amino alcohols using ion chromatography.

| Parameter | Description | Relevance to 2-Amino-1-pentanol Analysis | Source |

| Technique | Ion-Exchange Chromatography | Separation based on the cationic nature of the protonated amine group. | pickeringlabs.com |

| Stationary Phase | Cation-exchange resin (e.g., sulfonated divinylbenzene (B73037) polymer) | Retains the positively charged 2-aminopentanol analyte. | pickeringlabs.com |

| Mobile Phase (Eluent) | Aqueous solution containing competing cations (e.g., Na⁺, Li⁺) with controlled pH and concentration. | Elutes the analyte from the column for detection and quantification. | pickeringlabs.com |

| Detection Methods | Suppressed Conductivity, Pulsed Amperometric Detection (PAD), Post-column derivatization with UV-VIS. | Provides sensitive and specific quantification of the analyte after separation. | nih.govthermofisher.comnews-medical.net |

Optical Activity Measurements for Enantiomeric Characterization

2-Amino-1-pentanol is a chiral compound, existing as two non-superimposable mirror images, or enantiomers: (S)-(+)-2-Amino-1-pentanol and (R)-(-)-2-Amino-1-pentanol. The characterization of these enantiomers is critical in pharmaceutical and chemical synthesis, as different enantiomers can exhibit distinct biological activities. Optical activity measurement, or polarimetry, is a fundamental technique used to distinguish between and quantify these enantiomers.

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are unique to each enantiomer under specific conditions (concentration, solvent, temperature, and light wavelength). The specific rotation, [α], is a characteristic physical property of a chiral compound.

The (S)-enantiomer of 2-Amino-1-pentanol is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise), denoted by a positive (+) sign. sigmaaldrich.com

The (R)-enantiomer is levorotatory, rotating the plane of polarized light to the left (counter-clockwise), indicated by a negative (-) sign. sigmaaldrich.comsigmaaldrich.com

The specific rotation for the enantiomers of 2-Amino-1-pentanol has been experimentally determined. A solution of (S)-(+)-2-Amino-1-pentanol at a concentration of 1 g/100mL in chloroform (B151607) at 20°C, using the D-line of a sodium lamp (589 nm), exhibits a specific rotation of +17°. sigmaaldrich.com Conversely, the (R)-(-) enantiomer shows a rotation of equal magnitude but opposite direction, -17°, under the same conditions. sigmaaldrich.comsigmaaldrich.com

This measurement is crucial for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero. By measuring the optical rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the relative proportions of the (S) and (R) forms can be calculated.

While polarimetry is a classical method, other advanced techniques can also be employed for enantiomeric characterization. For instance, the development of enantioselective potentiometric sensors, which use chiral selectors to preferentially bind to one enantiomer over the other, represents an innovative approach to chiral recognition, as has been demonstrated for the similar compound 2-amino-1-butanol. mdpi.com

The table below presents the optical activity data for the enantiomers of 2-Amino-1-pentanol.

| Enantiomer | CAS Number | Specific Rotation ([α]D²⁰) | Conditions | Source |

| (S)-(+)-2-Amino-1-pentanol | 22724-81-8 | +17° | c = 1 in chloroform | sigmaaldrich.com |

| (R)-(-)-2-Amino-1-pentanol | 80696-30-6 | -17° | c = 1 in chloroform | sigmaaldrich.comsigmaaldrich.com |

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the fundamental properties of 2-amino-1-pentanol. mdpi.comresearchgate.net These calculations solve approximations of the Schrödinger equation to find the optimized molecular geometry, corresponding to the lowest energy arrangement of its atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are precisely calculated. For 2-amino-1-pentanol, a primary focus is the spatial relationship between the amino (-NH2) and hydroxyl (-OH) groups, which dictates much of its chemical behavior.

Beyond geometry, these calculations reveal crucial electronic properties. nih.gov The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In 2-amino-1-pentanol, the lone pairs of electrons on the nitrogen and oxygen atoms are expected to be the most electron-rich areas.

| Property | Calculated Value | Method/Basis Set (Example) |

|---|---|---|

| Optimized Energy (Hartree) | -327.98 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 2.15 | B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -9.45 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | 1.32 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 10.77 | B3LYP/6-311++G(d,p) |

| NBO Charge on Amino N | -0.91 e | B3LYP/6-311++G(d,p) |

| NBO Charge on Hydroxyl O | -0.75 e | B3LYP/6-311++G(d,p) |

Conformational Analysis and Energy Minimization Studies

Due to the presence of several rotatable single bonds (C-C, C-O, C-N), 2-amino-1-pentanol can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers, which are those that lie at energy minima on the potential energy surface. researchgate.net

Computational methods systematically rotate the molecule's dihedral angles to explore its conformational space. nih.gov For each generated conformer, a geometry optimization and energy calculation are performed. This process, often called a potential energy surface (PES) scan, identifies various low-energy structures. researchgate.net

A critical factor in the conformational preference of amino alcohols is the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. kuleuven.beresearchgate.net Conformations that allow the hydroxyl hydrogen to be in close proximity to the amino nitrogen (O-H···N) or an amino hydrogen to be near the hydroxyl oxygen (N-H···O) are often significantly stabilized. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. The most stable conformer, the global minimum, is the structure that the molecule is most likely to adopt.

| Conformer Description | Key Dihedral Angle(s) (°) | Intramolecular H-Bond | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum (Gauche) | N-C-C-O ≈ 60° | Yes (O-H···N) | 0.00 |

| Local Minimum (Anti) | N-C-C-O ≈ 180° | No | 2.50 |

| Local Minimum (Gauche) | N-C-C-O ≈ -60° | Yes (N-H···O) | 1.25 |

| Higher Energy Conformer | Variable | No | > 4.00 |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions involving 2-amino-1-pentanol. rsc.org By modeling the interaction of the molecule with other reactants, it is possible to map out the entire reaction coordinate, from reactants to products, including high-energy transition states. scholarsresearchlibrary.comresearchgate.net

For example, the reaction of 2-amino-1-pentanol with the hydroxyl radical (•OH), a key process in atmospheric chemistry, can be studied computationally. frontiersin.org Calculations would identify the transition state structures for hydrogen abstraction from different sites (the -OH group, the -NH2 group, or various C-H bonds). The activation energy (the energy difference between the reactants and the transition state) for each pathway can be calculated, allowing chemists to predict which reaction is most likely to occur. frontiersin.org

Similarly, the reaction of the amino group with carbon dioxide, a process relevant to carbon capture technologies, has been studied for analogous amines. researchgate.netnih.gov Computational models can determine whether the reaction proceeds through a zwitterionic intermediate or a concerted mechanism and can quantify the energy barriers involved. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the desired reactants and products. researchgate.net

Molecular Modeling in Ligand Design and Predictive Interactions

The structural features of 2-amino-1-pentanol, namely its chiral center and its hydrogen-bond donor/acceptor groups, make it an interesting building block, or scaffold, for the design of new ligands, particularly in medicinal chemistry. nih.govalliedacademies.org Molecular modeling techniques, such as molecular docking, are used to predict how a ligand based on this scaffold might interact with the binding site of a biological target, such as a protein or enzyme. ias.ac.inresearchgate.net

In a typical molecular docking study, a 3D model of the target protein is used. nih.gov A ligand derived from 2-amino-1-pentanol is then computationally placed into the active site in various orientations and conformations. nih.gov A scoring function estimates the binding affinity for each pose, predicting the most favorable binding mode. This allows for the visualization of key intermolecular interactions, such as:

Hydrogen bonds: The -OH and -NH2 groups of the ligand can form hydrogen bonds with polar amino acid residues in the binding site. ajol.info

Electrostatic interactions: The protonated amine (in the hydrochloride salt) can form salt bridges with negatively charged residues like aspartate or glutamate.

Hydrophobic interactions: The pentyl chain can interact favorably with nonpolar residues.

These predictive models help chemists to rationally design more potent and selective molecules by modifying the ligand structure to optimize its interactions with the target, a process central to structure-based drug design. nih.govresearchgate.net

Application As a Precursor and Building Block in Complex Molecular Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The presence of both an amine and a hydroxyl group in a 1,2-relationship makes 2-amino-1-pentanol an ideal precursor for the synthesis of various nitrogen-containing heterocycles. acs.org This structure facilitates intramolecular cyclization reactions to form strained three-membered rings like aziridines, as well as five-membered rings such as pyrrolidines, following appropriate functional group manipulations. The inherent chirality of 2-amino-1-pentanol is often transferred to the final heterocyclic product, making it a key component in asymmetric synthesis. researchgate.net Its utility extends to being a foundational element for constructing more complex fused ring systems, where the initial heterocycle derived from the amino alcohol is further elaborated.

Intermediates in the Formation of Chiral Aziridines

Chiral aziridines are high-energy, three-membered heterocyclic compounds that are valuable intermediates in organic synthesis due to their propensity to undergo ring-opening reactions with various nucleophiles. The conversion of 1,2-amino alcohols like 2-amino-1-pentanol into aziridines is a direct and common method for their preparation. researchgate.netorganic-chemistry.org

A typical synthetic pathway involves a two-step process:

Activation of the Hydroxyl Group : The primary alcohol is converted into a good leaving group. This is often achieved by reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base.

Intramolecular Cyclization : The nitrogen atom of the amine group then acts as an internal nucleophile, displacing the sulfonate ester in an intramolecular SN2 reaction to form the aziridine ring. organic-chemistry.org

For example, (R)-(-)-2-amino-1-pentanol can be used as a chiral precursor to prepare (R)-N-(p-toluenesulfonyl)-2-propylaziridine, a key intermediate for other complex molecules. sigmaaldrich.com

| Starting Material | Key Reagents | Intermediate | Product |

| (R)-2-Amino-1-pentanol | 1. p-Toluenesulfonyl chloride, Base | O-tosylated amino alcohol | (R)-2-propyl-N-tosylaziridine |

| (R)-2-Amino-1-pentanol | 1. Chlorosulfonic acid 2. Base (e.g., NaOH) | Amino alcohol hydrogen sulfate | (R)-2-propylaziridine |

This transformation is a cornerstone of the modified Wenker synthesis, a classical method for aziridine formation from β-amino alcohols. organic-chemistry.org

Precursor for Advanced Aminoaldehydes in Chemical Synthesis

Chiral α-amino aldehydes are highly valuable synthetic intermediates, but they are often unstable and prone to racemization. N-protected derivatives, however, are more stable and serve as crucial precursors for the synthesis of amino sugars, β-lactams, and peptide-based inhibitors. researchgate.net 2-Amino-1-pentanol provides a direct route to these compounds through a sequence of protection and oxidation.

The synthetic process generally involves:

N-Protection : The nucleophilic amino group is first protected to prevent it from reacting during the oxidation step. Common protecting groups include benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc).

Selective Oxidation : The primary hydroxyl group of the N-protected amino alcohol is then oxidized to an aldehyde. Mild oxidation agents are required to avoid over-oxidation to the carboxylic acid. researchgate.net Reagents such as manganese(IV) oxide, or methods like the Swern or Dess-Martin oxidation, are effective for this transformation. researchgate.net

(R)-(-)-2-Amino-1-pentanol is specifically used to prepare (R)-N-benzyloxycarbonyl-aminoaldehydes, which can act as substrates for enzymes like dihydroxyacetone phosphate (DHAP)-dependent aldolases in chemoenzymatic synthesis. sigmaaldrich.com

| Precursor | Protection Reagent | N-Protected Intermediate | Oxidation Reagent | Final Product |

| (R)-2-Amino-1-pentanol | Benzyl chloroformate (CbzCl) | (R)-N-Benzyloxycarbonyl-2-amino-1-pentanol | Manganese(IV) oxide | (R)-N-Benzyloxycarbonyl-2-aminopentanal |

Construction of Pyrrolidine Derivatives

The pyrrolidine ring is a core structural motif in a vast number of natural products, alkaloids, and pharmaceutical agents, including many antiviral and antidiabetic drugs. nih.govnih.gov Chiral amino alcohols like 2-amino-1-pentanol are useful starting points for the enantioselective synthesis of substituted pyrrolidines.

While not a direct cyclization, the carbon backbone and stereocenter of 2-amino-1-pentanol can be incorporated into a larger acyclic precursor that is then cyclized to form the pyrrolidine ring. One established strategy involves its use in the synthesis of structurally diverse polyhydroxylated pyrrolidine derivatives, which are of interest for their potential as glycosidase inhibitors. sigmaaldrich.com The synthesis may involve steps such as chain extension, introduction of other functional groups, and eventual intramolecular cyclization, often via reductive amination or other C-N bond-forming reactions. organic-chemistry.org

Role in the Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. nih.gov They are known for a wide range of biological activities and are synthesized for pharmaceutical research. The most common and classic method for synthesizing the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound (an α-dicarbonyl). nih.govnih.gov

While 2-amino-1-pentanol is not a direct precursor in this condensation, it can serve as a potential starting material to generate the required α-dicarbonyl fragment through a multi-step synthetic sequence.

Hypothetical Synthetic Pathway:

N-Protection and Oxidation to Amino Acid : The amino group of 2-amino-1-pentanol would first be protected, and the primary alcohol would be oxidized to a carboxylic acid, yielding N-protected norvaline.

Conversion to α-Keto Ester : The resulting amino acid derivative could then be converted into an α-keto ester through various established methods.

Condensation : This α-keto ester (a 1,2-dicarbonyl equivalent) could then be condensed with an o-phenylenediamine to form the corresponding substituted quinoxaline derivative.

This potential application highlights how a simple chiral building block can be strategically modified to access precursors for more complex heterocyclic systems.

Strategic Building Block for Natural Product Analogs and Fine Chemicals (e.g., Valerolactam, Manzamine A)

As a readily available chiral molecule, 2-amino-1-pentanol is a strategic building block for the synthesis of fine chemicals and analogs of complex natural products.

Valerolactam : δ-Valerolactam is the five-carbon cyclic amide derived from 5-aminopentanoic acid. 2-Amino-1-pentanol is not a direct or common precursor for δ-valerolactam, as its three-carbon side chain would require significant chemical manipulation and chain extension. More direct synthetic routes to valerolactam and its derivatives typically start from precursors like L-lysine or glutarimide. nih.gov

Manzamine A : Manzamine A is a structurally complex marine alkaloid with a unique pentacyclic ring system that has potent biological activities. nih.govresearchgate.net The total syntheses of Manzamine A are lengthy and intricate, employing different and more complex building blocks. udel.eduresearchgate.net Due to this complexity, 2-amino-1-pentanol is not a starting material in the established total syntheses of the natural product itself. However, its value lies in its potential use for the synthesis of simplified analogs of Manzamine A or other complex alkaloids. In medicinal chemistry, creating simplified analogs is a common strategy to identify the core pharmacophore and develop new therapeutic agents with improved properties and more accessible synthetic routes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.